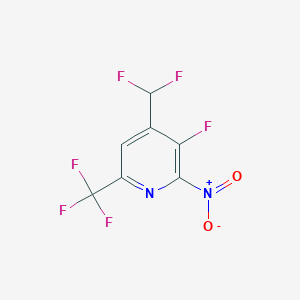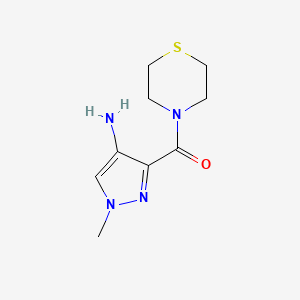
(4-Amino-1-methyl-1H-pyrazol-3-yl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-1-methyl-1H-pyrazol-3-yl)(thiomorpholino)methanone is a synthetic compound that features a pyrazole ring substituted with an amino group and a thiomorpholine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-1-methyl-1H-pyrazol-3-yl)(thiomorpholino)methanone typically involves the reaction of 4-amino-1-methylpyrazole with thiomorpholine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane and may require the presence of a base like triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4-Amino-1-methyl-1H-pyrazol-3-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiomorpholine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the reduction of the pyrazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(4-Amino-1-methyl-1H-pyrazol-3-yl)(thiomorpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Amino-1-methyl-1H-pyrazol-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-methylpyrazole: A precursor in the synthesis of (4-Amino-1-methyl-1H-pyrazol-3-yl)(thiomorpholino)methanone.
Thiomorpholine derivatives:
Uniqueness
This compound is unique due to its combination of a pyrazole ring and a thiomorpholine moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H14N4OS |
|---|---|
Peso molecular |
226.30 g/mol |
Nombre IUPAC |
(4-amino-1-methylpyrazol-3-yl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C9H14N4OS/c1-12-6-7(10)8(11-12)9(14)13-2-4-15-5-3-13/h6H,2-5,10H2,1H3 |
Clave InChI |
ZIAJATLUABPKST-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)C(=O)N2CCSCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-Aminopiperidin-1-yl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11785159.png)

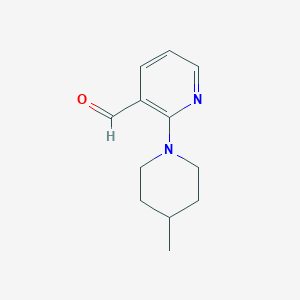
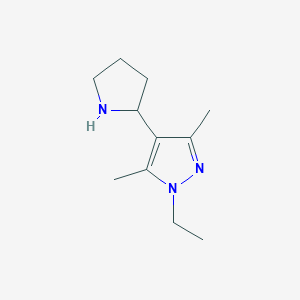
![2-Chlorobenzo[d]oxazol-4-amine](/img/structure/B11785176.png)


![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole](/img/structure/B11785191.png)

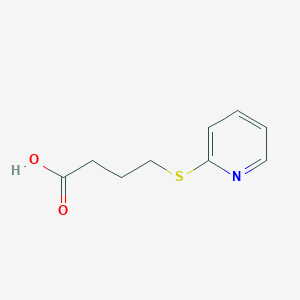

![Ethyl 8-bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylate](/img/structure/B11785234.png)
![(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine](/img/structure/B11785243.png)
